Cas no 2380960-78-9 ((2S)-2-methyl-3-(trifluoroacetamido)propanoic acid)

(2S)-2-Methyl-3-(trifluoroacetamido)propanoic acid is a chiral non-natural amino acid derivative featuring a trifluoroacetamido group, which enhances its utility in peptide synthesis and medicinal chemistry applications. The stereospecific (2S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and bioactive compound development. The trifluoroacetyl (TFA) protecting group offers stability under acidic conditions while remaining selectively cleavable under basic or reductive conditions, facilitating controlled deprotection in multi-step syntheses. Its structural rigidity and electron-withdrawing properties also influence peptide conformation and metabolic stability. This compound is particularly useful in the design of protease inhibitors, peptidomimetics, and other pharmacologically active molecules requiring precise stereochemical control and modified backbone functionalities.
(2S)-2-methyl-3-(trifluoroacetamido)propanoic acid structure
2380960-78-9 structure
Product Name:(2S)-2-methyl-3-(trifluoroacetamido)propanoic acid
CAS No:2380960-78-9
MF:C6H8F3NO3
MW:199.12783241272
MDL:MFCD32816384
CID:5638846
PubChem ID:88707297
Update Time:2025-11-06

(2S)-2-methyl-3-(trifluoroacetamido)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-methyl-3-(trifluoroacetamido)propanoic acid
    • EN300-28272189
    • 2380960-78-9
    • SCHEMBL11017766
    • MDL: MFCD32816384
    • Inchi: 1S/C6H8F3NO3/c1-3(4(11)12)2-10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)/t3-/m0/s1
    • InChI Key: OQJANECZDICMRN-VKHMYHEASA-N
    • SMILES: FC(C(NC[C@@H](C(=O)O)C)=O)(F)F

Computed Properties

  • Exact Mass: 199.04562760g/mol
  • Monoisotopic Mass: 199.04562760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4Ų

(2S)-2-methyl-3-(trifluoroacetamido)propanoic acid Pricemore >>

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Additional information on (2S)-2-methyl-3-(trifluoroacetamido)propanoic acid

Comprehensive Overview of (2S)-2-methyl-3-(trifluoroacetamido)propanoic acid (CAS No. 2380960-78-9): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical and biochemical research, (2S)-2-methyl-3-(trifluoroacetamido)propanoic acid (CAS No. 2380960-78-9) has emerged as a compound of significant interest. This chiral molecule, characterized by its trifluoroacetamido functional group and propanoic acid backbone, is widely utilized in drug discovery, peptide synthesis, and agrochemical development. Its unique structural features, including the methyl substitution at the 2S position, contribute to its stereoselective reactivity, making it a valuable building block for asymmetric synthesis.

The growing demand for enantiomerically pure compounds in the pharmaceutical industry has propelled research into (2S)-2-methyl-3-(trifluoroacetamido)propanoic acid. Analysts highlight its role in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and small-molecule therapeutics. Recent studies have explored its potential in modulating enzyme activity, with applications ranging from metabolic disorder treatments to anti-inflammatory agents. The compound’s trifluoroacetyl group enhances its stability under physiological conditions, a critical factor for drug delivery systems.

From a synthetic chemistry perspective, the CAS No. 2380960-78-9 compound offers versatility. Researchers frequently employ it in N-protection strategies during peptide coupling reactions, where its acid-labile properties enable selective deprotection. Its compatibility with solid-phase peptide synthesis (SPPS) has been documented in multiple journals, addressing common challenges like racemization suppression. Industry forums often discuss its optimized purification protocols, emphasizing HPLC and chiral chromatography techniques to achieve high enantiomeric excess (>99%).

Environmental and regulatory considerations are also pivotal. The compound’s fluorinated structure aligns with green chemistry initiatives due to its biodegradability profile compared to perfluorinated alternatives. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper laboratory safety measures (e.g., fume hoods, PPE) are recommended. This aligns with the broader trend toward sustainable fluorochemicals, a topic gaining traction in ESG (Environmental, Social, and Governance)-focused investment circles.

Market analysts note increasing patent filings involving (2S)-2-methyl-3-(trifluoroacetamido)propanoic acid, particularly in bioconjugation technologies and ADC (Antibody-Drug Conjugate) platforms. Its role in linker chemistry for targeted therapies has been highlighted in oncology research, responding to the surge in demand for precision medicine solutions. Supply chain data indicates stable availability, with key manufacturers prioritizing GMP-grade production to meet clinical-stage demands.

For researchers exploring structure-activity relationships (SAR), this compound serves as a model for studying steric and electronic effects in α-amino acid derivatives. Computational chemists leverage its well-defined conformation for molecular docking simulations, aiding in the design of next-generation therapeutics. Educational institutions increasingly include it in advanced organic chemistry curricula to demonstrate asymmetric induction principles.

In summary, (2S)-2-methyl-3-(trifluoroacetamido)propanoic acid (CAS No. 2380960-78-9) represents a multifaceted tool for modern chemical research. Its applications span from pharmaceutical intermediates to material science, driven by its balanced reactivity and sustainability profile. As the scientific community prioritizes chiral precision and green synthesis, this compound is poised to remain at the forefront of innovation.

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